molecular formula C10H8ClF3N2O B8151379 2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide

2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide

Cat. No.: B8151379
M. Wt: 264.63 g/mol
InChI Key: KECHOVPFFRVPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide is a high-purity chemical reagent designed for research applications. This compound is built on a nicotinamide scaffold, a structure recognized for its diverse biological activity and presence in compounds with defined therapeutic targets. The trifluoromethyl group enhances its metabolic stability and binding affinity, making it a valuable tool for probing biological systems. Preliminary research on structurally related trifluoromethylnicotinamide derivatives indicates potential applications in infectious disease research. These analogues have shown activity against viral targets, including HIV-1 reverse transcriptase, and against the malaria parasite Plasmodium falciparum . The specific substitution pattern on this molecule suggests it may act as an enzyme inhibitor, potentially targeting classes such as dehydrogenases or kinases, similar to other documented nicotinamide derivatives . Researchers can utilize this compound in hit-to-lead optimization campaigns, as a building block for medicinal chemistry, or in biochemical assays to investigate novel mechanisms of action. It is supplied with comprehensive analytical data to ensure identity and purity. This compound is For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2O/c11-8-6(9(17)15-5-1-2-5)3-4-7(16-8)10(12,13)14/h3-5H,1-2H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECHOVPFFRVPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorine/Fluorine Exchange Methodology

A common industrial approach involves vapor-phase chlorination/fluorination of methylpyridine precursors. For example:

  • Substrate : 3-Picoline (3-methylpyridine)

  • Reagents : Cl₂, HF, or fluorinating agents (e.g., SF₄)

  • Catalyst : Transition metal fluorides (e.g., FeF₃)

  • Conditions : High-temperature (>300°C) fluidized-bed reactor.

This method yields 2-chloro-5-(trifluoromethyl)pyridine, which is oxidized to the corresponding nicotinic acid via potassium permanganate or ruthenium-based catalysts.

Cyclocondensation Reactions

Ethyl 4,4,4-trifluoroacetoacetate undergoes cyclocondensation with Vilsmeier-Haack reagents to form trifluoromethyl-substituted pyridine intermediates. Subsequent chlorination (e.g., using POCl₃) introduces the 2-chloro substituent.

Amidation Strategies for 2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide

Direct Amidation via Acyl Chloride Intermediate

Procedure :

  • Acyl chloride formation : 2-Chloro-6-(trifluoromethyl)nicotinic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) at 0–25°C.

  • Amidation : The acyl chloride reacts with cyclopropylamine in the presence of a base (e.g., triethylamine or DIPEA) to form the target amide.

Example Conditions :

ParameterValue
SolventDichloromethane
Coupling AgentNone (direct reaction)
BaseDIPEA (2 eq)
Temperature0°C → 25°C (gradual warming)
Reaction Time12–24 hours
Yield60–75% (estimated)

Mechanistic Insight : The base neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation.

Coupling Reagent-Mediated Amidation

Reagents :

  • Carbodiimides : EDC, DCC

  • Phosphonium salts : HBTU, HATU

  • Triazine derivatives : T3P

Protocol :

  • Activation of 2-chloro-6-(trifluoromethyl)nicotinic acid with HBTU or T3P in anhydrous DCM or THF.

  • Addition of cyclopropylamine and a tertiary base (e.g., triethylamine).

Optimized Example :

ParameterValue
SolventTetrahydrofuran (THF)
Coupling AgentHBTU (1.2 eq)
BaseTriethylamine (3 eq)
Temperature25°C
Reaction Time4–6 hours
Yield51–68% (extrapolated from)

Purification : Column chromatography (silica gel, hexane/EtOAc) or preparative HPLC (acetonitrile/water).

One-Pot Synthesis Approaches

In Situ Acyl Chloride Formation

Combining acid activation and amidation in a single vessel improves efficiency:

  • Treat 2-chloro-6-(trifluoromethyl)nicotinic acid with (COCl)₂ in DCM.

  • After 2 hours, add cyclopropylamine and DIPEA directly.

Advantages :

  • Eliminates intermediate isolation

  • Reduces solvent waste

Yield : Comparable to stepwise methods (55–70%).

Critical Analysis of Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (THF, DMF) : Enhance coupling reagent efficiency but may require higher temperatures.

  • Halogenated solvents (DCM, chloroform) : Ideal for acyl chloride reactions due to low nucleophilicity.

Base Selection

  • DIPEA vs. Triethylamine : DIPEA’s steric bulk minimizes side reactions (e.g., over-acylation).

Temperature Optimization

  • Acyl chloride formation : 0°C prevents acid decomposition.

  • Amidation : Room temperature balances reaction rate and byproduct formation.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : Key signals include:

    • δ 12.6 ppm (broad, NH)

    • δ 8.4–8.1 ppm (pyridine-H)

    • δ 2.8–2.6 ppm (cyclopropyl CH₂)

    • δ 1.2 ppm (cyclopropyl CH₃).

Purity Assessment

  • HPLC : >98% purity achieved via gradient elution (acetonitrile/water + 0.1% TFA).

Industrial-Scale Considerations

Cost-Effective Catalysts

Transition metal catalysts (e.g., FeF₃) reduce fluorination costs in large-scale TFMP synthesis.

Waste Management

  • HCl neutralization : Captured as ammonium chloride for disposal.

  • Solvent recovery : THF and DCM are distilled and reused.

Emerging Methodologies

Photocatalytic Amidation

Recent advances utilize visible-light catalysis for redox-neutral amidation, potentially improving atom economy.

Flow Chemistry

Continuous-flow systems enhance heat transfer and reaction control for acyl chloride intermediates .

Chemical Reactions Analysis

2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Nicotinamide N-Methyltransferase Inhibition

One of the primary applications of 2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide is as an inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT is involved in the metabolism of nicotinamide and has been associated with several metabolic disorders, including diabetes and obesity. Research indicates that compounds with similar structures exhibit high affinity for NNMT, suggesting that this compound could potentially serve as a therapeutic agent in treating these conditions .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that derivatives of nicotinamide can modulate cellular pathways involved in inflammation. The ability to influence these pathways makes this compound a candidate for developing treatments for inflammatory diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has demonstrated that modifications to the chlorine and trifluoromethyl groups significantly affect the compound's potency as an NNMT inhibitor. For instance, altering the position or type of substituents can enhance binding affinity and selectivity .

Modification Effect on Potency Reference
Chlorine position changeIncreased NNMT inhibition
Trifluoromethyl group additionEnhanced metabolic stability

Development of NNMT Inhibitors

A notable case study involved synthesizing a series of NNMT inhibitors based on the structure of this compound. These studies revealed that compounds with similar structural motifs exhibited subnanomolar Ki values, indicating potent inhibition of NNMT activity. This highlights the potential of this compound in drug development aimed at metabolic disorders .

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of this compound in animal models of obesity and diabetes. Results showed significant reductions in body weight and improvements in glucose tolerance, supporting its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The cyclopropyl group may contribute to the compound’s stability and binding affinity. The exact molecular pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Key Differences :

  • The N-cyclopropyl group adds steric bulk, which may influence binding pocket accessibility or metabolic stability.

Physicochemical Properties

While explicit solubility or logP data are unavailable in the provided evidence, inferences can be made based on functional groups:

Property This compound 2-Chloro-6-(trifluoromethyl)nicotinonitrile
Polarity Higher (amide group) Lower (nitrile group)
Lipophilicity (logP) Moderate (balance of CF₃ and amide) Higher (CF₃ and nitrile)
Metabolic Stability Likely higher (amide resistance to hydrolysis) Potentially lower (nitrile metabolic activation)

The trifluoromethyl group in both compounds enhances lipophilicity and metabolic stability , but the nitrile group’s reactivity may increase susceptibility to enzymatic conversion (e.g., cyanide release) compared to the stable amide .

Biological Activity

2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide is a synthetic derivative of nicotinamide with notable biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H11ClF3N2OC_{11}H_{11}ClF_3N_2O, characterized by the presence of a chloro group at the 2-position, a cyclopropyl group at the N-position, and a trifluoromethyl group at the 6-position. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the cyclopropyl group can influence conformational flexibility.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group enhances its binding affinity to target proteins, while the unique structural features contribute to its pharmacological profile. This compound has been investigated for its potential as an inhibitor of various enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against several enzymes, including:

  • Branched-Chain Amino Acid Transaminases (BCATs) : These enzymes are crucial for amino acid metabolism and are implicated in various cancer types. The compound has shown potential as a dual inhibitor of BCAT1 and BCAT2, which could be beneficial in cancer therapy .
  • VEGFR-2 Kinase : It has demonstrated inhibition of this receptor tyrosine kinase, which plays a significant role in angiogenesis and tumor progression .

Anticancer Activity

In vitro studies have highlighted the compound's anticancer properties. It has been shown to reduce tumor growth rates in established human colorectal carcinoma xenografts through oral dosing schedules, indicating its potential for therapeutic application in oncology .

Case Studies

  • BCAT Inhibition Study : A high-throughput screening identified this compound as a potent inhibitor of BCATs, with IC50 values indicating significant enzyme inhibition. The study emphasized the compound's selectivity and efficacy in cellular models .
  • VEGFR-2 Inhibition : Another study focused on the compound's ability to inhibit VEGFR-2 kinase activity, reporting an IC50 value of 1.46 µM. This suggests that it could serve as a lead compound for developing anti-angiogenic therapies .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
2-Chloro-6-(trifluoromethyl)nicotinamideLacks cyclopropyl groupReduced potency compared to target compound
N-Cyclopropyl-6-(trifluoromethyl)nicotinamideLacks chloro groupDifferent reactivity profile
2-Chloro-N-cyclobutyl-nicotinamideLacks trifluoromethyl groupAltered pharmacokinetic properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide, and what are their critical reaction parameters?

  • Methodological Answer : A common approach involves coupling reactions between a chlorinated nicotinoyl chloride derivative and cyclopropylamine. For example, nucleophilic substitution at the 2-chloro position can be achieved under reflux conditions using polar aprotic solvents (e.g., DMF or THF) with a base like triethylamine. Key parameters include temperature control (80–100°C), stoichiometric ratios (1:1.2 for amine), and reaction time (6–12 hours). Side reactions, such as trifluoromethyl group hydrolysis, can be mitigated by inert atmosphere conditions .
  • Characterization : Post-synthesis, purity is verified via HPLC (C18 column, acetonitrile/water gradient) and structural confirmation via 1^1H/13^{13}C NMR (e.g., trifluoromethyl signals at ~110–120 ppm in 19^{19}F NMR) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers optimize reaction conditions to maximize yield while minimizing byproducts?

  • Methodological Answer : Employ a factorial design approach (e.g., 2k^k factorial design) to evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, a study on similar nicotinamide derivatives found that increasing temperature from 70°C to 90°C improved yield by 15%, but excessive heat (>100°C) promoted decomposition. Response surface methodology (RSM) can further refine optimal conditions .

Advanced Research Questions

Q. How can computational quantum chemistry guide the design of novel derivatives or reaction pathways for this compound?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and predict reactivity. For example, ICReDD’s workflow integrates quantum chemical reaction path searches to identify low-energy pathways for trifluoromethyl group stabilization. This approach reduces trial-and-error experimentation by 30–40% .
  • Case Study : Simulate nucleophilic attack on the 2-chloro position to compare cyclopropylamine vs. bulkier amines, predicting steric hindrance effects on reaction kinetics.

Q. How should researchers address contradictions in reported catalytic efficiencies for trifluoromethyl group retention?

  • Methodological Answer : Conduct a meta-analysis of published data, focusing on variables like catalyst type (e.g., Pd vs. Cu), solvent dielectric constants, and moisture content. For instance, Pd-based catalysts in anhydrous DMF show higher trifluoromethyl retention (~95%) compared to aqueous systems (<70%). Confounding factors (e.g., trace water in solvents) should be systematically controlled and reported .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Membrane-based separation (e.g., nanofiltration) or preparative HPLC with a chiral stationary phase can resolve enantiomeric byproducts. Recent CRDC classifications highlight advancements in membrane technologies (e.g., graphene oxide membranes) for isolating halogenated aromatics with >90% recovery rates .

Data-Driven Research Design

Q. How can AI-driven experimental platforms accelerate the development of scalable synthesis protocols?

  • Methodological Answer : Implement AI tools (e.g., COMSOL Multiphysics coupled with ML algorithms) to simulate reaction dynamics and optimize continuous-flow systems. For example, real-time adjustment of flow rates and residence times in microreactors can enhance yield by 20–25% while reducing solvent waste .

Q. What statistical frameworks are recommended for analyzing dose-response data in biological activity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. For assays targeting fungal pathogens (e.g., Phytophthora spp.), EC50_{50} values should be calculated with bootstrap confidence intervals (n=10,000 iterations) to account for biological variability .

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